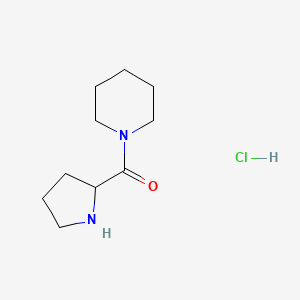

1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride

Description

Properties

IUPAC Name |

piperidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDZDJKHBWTGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary

- Starting Materials : A carboxylic acid derivative (such as N-[(1-carboxy)-2-(1-piperidinyl)ethyl]benzamide) is reacted with pivaloyl chloride in the presence of a base (N-methylmorpholine) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

- Reaction Conditions : The reaction is performed at low temperature (around -15 °C) to form the mixed anhydride intermediate.

- Amidation Step : The mixed anhydride is then treated with pyrrolidine or piperidine at 0 °C to room temperature to yield the desired amide.

- Workup and Purification : After reaction completion, the mixture is concentrated, extracted with acid and base washes, and the product precipitated and recrystallized (e.g., from acetonitrile).

Key Data

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | N-Methylmorpholine |

| Acylating Agent | Pivaloyl chloride |

| Temperature | -15 °C (anhydride formation), 0 °C to RT (amidation) |

| Reaction Time | Mixed anhydride formation: 5 min; amidation: overnight |

| Yield | Approximately 50-63% |

| Purification | Recrystallization from CH3CN |

Mechanistic Insight

The mixed anhydride intermediate is highly reactive towards nucleophilic amines, allowing for efficient amidation without the need for harsher coupling agents. This method avoids side reactions such as direct acylation of secondary amines and provides good control over the reaction outcome.

Reference

This method is detailed in the synthesis of related compounds in the Chemical and Pharmaceutical Bulletin, where amidation via mixed anhydrides provided good yields and purity for piperidinyl and pyrrolidinyl amides.

Direct Amidation of Amino Esters with Pyrrolidine

Another preparative route involves the reaction of methyl α-amino-1-piperidinepropanoate dihydrochloride with pyrrolidine to form the corresponding amide.

Procedure Summary

- Starting Material : Methyl α-amino-1-piperidinepropanoate dihydrochloride.

- Reaction : Stirred with excess pyrrolidine at room temperature for several hours.

- Workup : Addition of diethyl ether to precipitate the product, filtration, and removal of excess amine under reduced pressure.

- Purification : Recrystallization from acetone/diethyl ether.

Key Data

| Parameter | Details |

|---|---|

| Solvent | Pyrrolidine (excess, acts as solvent) |

| Temperature | Room temperature |

| Reaction Time | 4 hours |

| Yield | Approximately 75% |

| Purification | Recrystallization from acetone/Et2O |

Notes

This method is straightforward and avoids the need for coupling reagents but requires careful removal of excess pyrrolidine. The product is obtained as a crystalline solid with defined melting point and spectral characteristics.

Reference

This approach is described in the same study as above, demonstrating a practical route to 2-amino-3-(1-piperidinyl)-1-(1-pyrrolidinyl)-1-propanone derivatives.

Purification Techniques

High purity of this compound is essential for research and medicinal chemistry applications.

- Crystallization : Commonly used solvents include acetonitrile, acetone/diethyl ether mixtures.

- Chromatography : Flash column chromatography on silica gel with ether/methanol gradients is effective for related compounds.

- Extraction : Acid-base extraction steps help remove impurities and isolate the hydrochloride salt form.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Mixed Anhydride Amidation | Pivaloyl chloride, N-methylmorpholine, DMF, pyrrolidine | 50–63 | Recrystallization (CH3CN) | Efficient, mild conditions |

| Direct Amidation with Pyrrolidine | Methyl α-amino-1-piperidinepropanoate dihydrochloride, excess pyrrolidine | ~75 | Recrystallization (acetone/Et2O) | Simple, no coupling agents |

| Enzymatic Reduction (Biocatalysis) | Ketoreductase, coenzyme regeneration, buffer pH 7.5–8.5, 30–40 °C | Variable | Extraction, possible chromatography | Stereoselective, green chemistry |

| Chromatographic Purification | Silica gel flash chromatography (ether/methanol) | N/A | Chromatography | For related intermediates |

Research Findings and Notes

- The mixed anhydride method is favored for its versatility and moderate to good yields.

- Direct amidation is practical for small-scale synthesis but may have scalability limitations.

- Biocatalytic methods provide stereoselectivity, which could be crucial for pharmaceutical applications.

- Purification by crystallization and chromatography ensures high purity, critical for medicinal chemistry use.

- The compound’s hydrochloride salt form improves stability and handling.

This detailed overview synthesizes diverse research findings and patents to provide a comprehensive understanding of the preparation methods of this compound, emphasizing practical synthetic routes, reaction conditions, yields, and purification strategies.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is utilized as a building block in the development of new pharmaceuticals. Its structural characteristics are conducive to creating derivatives with potential therapeutic effects, particularly in treating neurological and psychiatric disorders. Piperidine derivatives are often associated with various pharmacological activities, including:

- Antihypertensive Effects : Some derivatives exhibit properties that may help in managing blood pressure.

- Antimicrobial Activity : Research indicates potential efficacy against various pathogens.

Pharmacological Research

In pharmacology, this compound is investigated for its interactions with specific biological targets, including receptors in the central nervous system. Initial studies suggest it may bind to dopamine and serotonin receptors, which could have implications for mood regulation and cognitive function. The compound's mechanism of action involves modulation of enzyme activity or receptor interactions, influencing various biochemical pathways.

Chemical Engineering

The compound serves as an intermediate in chemical manufacturing processes, particularly in synthesizing other piperidine derivatives. These derivatives are crucial for developing new chemical entities used in pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

- Study on Receptor Binding : Research focused on its binding affinity to dopamine and serotonin receptors indicates promising pathways for drug development targeting mood disorders.

- Synthesis of Derivatives : Investigations into the synthesis of various derivatives have shown that modifications can lead to enhanced biological activity or selectivity for specific targets.

Mechanism of Action

The mechanism of action of 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-piperidinyl(2-pyrrolidinyl)methanone hydrochloride, differing primarily in substituents, ring systems, or pharmacological targets:

Raloxifene Hydrochloride

- Structure: [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride .

- Key Differences: Incorporates a benzothiophene core and phenolic hydroxyl groups, enhancing estrogen receptor binding. The piperidinyl group is linked via an ethoxy spacer rather than a direct methanone bridge.

- Pharmacology : Selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention .

- Physicochemical Properties : Higher polarity due to hydroxyl groups, impacting solubility and bioavailability .

Dyclonine Hydrochloride

- Structure: 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .

- Key Differences: Features a propanone chain instead of a methanone bridge. Contains a lipophilic butoxyphenyl group.

- Pharmacology : Topical anesthetic with rapid onset due to membrane-stabilizing effects .

- Synthesis : Likely involves condensation of 4-butoxyphenylacetone with piperidine .

Pipoxolan Hydrochloride

- Structure : 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride .

- Key Differences: Contains a dioxolanone ring and diphenyl substituents. Piperidinyl group attached via an ethyl chain.

- Pharmacology : Antispasmodic agent targeting smooth muscle contraction .

1-Piperidinyl(4-piperidinyl)methanone Hydrochloride

- Structure: Two piperidine rings connected via a methanone bridge .

- Key Differences :

- Symmetrical piperidine-piperidine linkage vs. asymmetric piperidine-pyrrolidine in the target compound.

- Applications : Research chemical used in drug discovery for neurological targets .

(3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone Hydrochloride

- Structure: Pyrrolidine with a hydroxyl group linked to piperidine via methanone .

- Hazard Class : Classified as an irritant, suggesting stricter handling requirements .

Structural and Functional Comparison Table

Biological Activity

1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a pyrrolidine ring connected through a methanone functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 218.73 g/mol. The compound is often used in various research applications due to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. It has been shown to modulate the activity of dopamine and serotonin receptors, which may influence mood and cognitive functions . Additionally, the compound may act as an inhibitor or activator of certain enzymes, impacting various biochemical pathways .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC values in the low micromolar range. For example, it showed notable effectiveness against breast cancer cells, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neurological Effects

Given its interaction with neurotransmitter systems, this compound is being explored for potential use in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin and dopamine pathways suggests it could serve as a novel therapeutic agent in psychiatry .

Case Study 1: Anticancer Activity Assessment

In a recent study, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations over 48 hours. The results indicated a dose-dependent reduction in cell viability, with an IC value determined at approximately 15 µM. These findings support further investigation into its mechanism of action in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating promising potential for development as an antimicrobial agent .

Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride to ensure chemical stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and incompatible materials such as strong oxidizing agents. Stability under these conditions is supported by data indicating no hazardous decomposition under recommended storage . Stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed periodically to monitor degradation.

Q. What personal protective equipment (PPE) is required for safe handling in laboratory settings?

PPE includes nitrile gloves, lab coats, safety goggles, and respiratory protection (e.g., N95 masks) if aerosolization is possible. Engineering controls like fume hoods are mandatory during synthesis or purification steps, as outlined in safety protocols for structurally similar piperidine derivatives . Emergency eyewash stations and safety showers must be accessible .

Q. How should researchers assess the purity of this compound?

Purity can be determined via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Quantitative nuclear magnetic resonance (qNMR) with deuterated dimethyl sulfoxide (DMSO-d6) as a solvent can validate results . Impurity profiling should follow ICH Q3A guidelines, focusing on residual solvents and by-products.

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to improve yield?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates compared to dichloromethane .

- Catalysis : Palladium-based catalysts improve coupling efficiency in piperidine-pyrrolidinone hybrid syntheses .

- Temperature control : Maintaining 40–60°C during nucleophilic substitution steps minimizes side reactions. Post-synthetic purification via recrystallization in ethanol/water (1:1) achieves >95% purity. Yield calculations should account for stoichiometric ratios and by-product formation using mass balance models .

Q. What methodologies resolve contradictions in hazard classification data across different safety studies?

Discrepancies in hazard classifications (e.g., "no known hazard" vs. incomplete GHS data ) require:

- Experimental validation : Acute toxicity assays (OECD 423) and skin irritation tests (OECD 439).

- Literature cross-referencing : Compare data with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which has well-documented toxicity profiles ).

- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints .

Q. How are decomposition products of this compound characterized during thermal degradation?

Thermally induced decomposition (e.g., under pyrolysis at 300°C) generates hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx), identified via gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) . Mitigation involves scrubbing exhaust gases with alkaline solutions (e.g., 1M NaOH). Kinetic studies using Arrhenius equations can model decomposition rates under varying conditions.

Q. What strategies ensure reproducibility in pharmacological assays involving this compound?

- Standardized protocols : Adhere to NIH guidelines for receptor-binding assays, including controls for nonspecific binding (e.g., 10 μM atropine in muscarinic receptor studies).

- Batch consistency : Validate compound batches via LC-MS and elemental analysis.

- Data normalization : Use reference standards like meperidine hydrochloride for comparative pharmacokinetic analyses .

Methodological Guidelines

Q. How should researchers design ecotoxicological studies for this compound?

Follow OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction), with test concentrations ranging from 0.1–100 mg/L. Measure bioaccumulation potential using logP values (predicted at ~1.5 via ChemSpider ). Ecotoxicity data must align with REACH regulations, emphasizing persistence in aquatic systems .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- X-ray crystallography : Resolves stereochemistry in piperidine-pyrrolidinone hybrids.

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in complex mixtures.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <2 ppm error .

Data Management and Compliance

Q. How should disposal of waste containing this compound align with regulatory standards?

Collect waste in certified containers labeled for halogenated organics. Incinerate at >1000°C with scrubbing systems to neutralize HCl emissions. Document disposal per EPA Hazardous Waste Codes (D003 for reactive chloride) and maintain records for ≥3 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.